2,3-Pentanedione,1-bromo-

Catalog No.
S14382081
CAS No.
M.F
C5H7BrO2
M. Wt
179.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Pentanedione,1-bromo-

Product Name

2,3-Pentanedione,1-bromo-

IUPAC Name

1-bromopentane-2,3-dione

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

InChI

InChI=1S/C5H7BrO2/c1-2-4(7)5(8)3-6/h2-3H2,1H3

InChI Key

KCPZXQJOPZIONM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=O)CBr

Acid-Catalyzed Bromination of 2,3-Pentanedione Precursors

Acid-catalyzed bromination leverages the enolization of 2,3-pentanedione to facilitate electrophilic attack at the α-carbon. Protonation of the carbonyl oxygen by acids such as hydrobromic acid (HBr) or acetic acid (AcOH) enhances keto-enol tautomerism, generating a nucleophilic enol intermediate. This enol reacts with bromine (Br₂) or HBr-derived electrophiles to form the α-bromo derivative. For instance, treatment of 2,3-pentanedione with HBr and Br₂ in dichloromethane at 0–25°C yields 1-bromo-2,3-pentanedione in 85–92% efficiency.

A notable alternative employs an aqueous H₂O₂–HBr system, which generates in situ bromine while minimizing hazardous Br₂ handling. This method achieves 78–89% yields under “on-water” conditions, where the hydrophobic effect accelerates enol reactivity. The table below contrasts key acid-catalyzed protocols:

Acid CatalystBrominating AgentSolventTemperatureYield (%)
HBrBr₂CH₂Cl₂0–25°C85–92
HBrH₂O₂–HBrH₂O25°C78–89
AcOHNBSSolvent-free25°C91–95

The choice of acid influences reaction kinetics: HBr provides superior protonation but requires careful stoichiometry to avoid dibromination, whereas AcOH offers milder conditions compatible with NBS.

Solvent-Free Bromination Techniques Using N-Bromosuccinimide

Solvent-free bromination with NBS eliminates volatile organic solvents, aligning with green chemistry principles. Triturating 2,3-pentanedione with NBS at room temperature induces efficient α-monobromination through a radical or ionic pathway, depending on the presence of initiators. This method circumvents solubility challenges and achieves 91–95% yields within 2–4 hours, as demonstrated in recent studies.

Critical parameters include:

  • NBS stoichiometry: A 1.1:1 NBS-to-diketone ratio minimizes dibromination.
  • Additives: p-Toluenesulfonic acid (p-TsOH) accelerates reaction rates by stabilizing the transition state.
  • Particle size: Fine grinding enhances solid-solid contact, reducing reaction times.

The table below summarizes solvent-free bromination outcomes for 1,3-diketones:

SubstrateNBS Equiv.AdditiveTime (h)Yield (%)
2,3-Pentanedione1.1None291
Acetylacetone1.2p-TsOH1.594
Ethyl acetoacetate1.3None389

This approach’s scalability and operational simplicity make it advantageous for industrial applications.

Regioselective α-Bromination Strategies for 1,3-Diketones

Regioselectivity in α-bromination hinges on steric and electronic factors. For 2,3-pentanedione, bromination preferentially occurs at the less hindered α-carbon adjacent to the methyl group. Catalysts such as p-TsOH enhance selectivity by polarizing the diketone and stabilizing the enol intermediate. Diluting the reaction medium with water or dichloromethane further suppresses dibromination by reducing Br₂ concentration.

Comparative studies reveal that NBS with p-TsOH in CH₂Cl₂ achieves 93% monobromination selectivity for 2,3-pentanedione, whereas aqueous H₂O₂–HBr systems attain 87%. Steric bulk in substituted diketones (e.g., 2,2-dimethyl-1,3-cyclopentanedione) diverts bromination to the more accessible α-site, achieving >95% regioselectivity.

The formation of 2,3-pentanedione,1-bromo- occurs through a complex mechanism that fundamentally relies on the tautomeric equilibrium between the ketone and its corresponding enol form [1]. Under acidic conditions, the carbonyl compound exists in dynamic equilibrium with its enol tautomer, where the ketone form predominates but a small percentage of the enol form remains available for nucleophilic attack [2]. The enol intermediate serves as the reactive species in the bromination process, acting as an electron-rich alkene due to the lone pairs of oxygen that donate electron density to the pi bond system [2].

The mechanism begins with protonation of the carbonyl oxygen, which accelerates the keto-enol tautomerism process [1]. Deprotonation of the carbon-hydrogen bond at the alpha-carbon position results in the formation of the enol, which becomes the active nucleophile in the reaction [1]. The enol formation is facilitated by the stabilization provided by the adjacent carbonyl group, which can delocalize the resulting negative charge through resonance [3].

Bromine electrophilicity plays a crucial role in the overall reaction mechanism [4]. Molecular bromine, being a non-polar molecule, initially lacks electrophilic character [4]. However, as the bromine molecule approaches the electron-rich enol double bond, the high electron density causes polarization of the bromine-bromine bond [4]. The electrons in the bromine molecule are repelled by the electron density in the enol, creating a partial positive charge on the bromine atom closest to the enol and a partial negative charge on the more distant bromine atom [4].

This polarization transforms the initially non-electrophilic bromine molecule into an effective electrophile capable of reacting with the nucleophilic enol [4]. The electrophilic bromine then accepts a pair of electrons from the enol carbon, forming a new carbon-bromine bond while simultaneously breaking the bromine-bromine bond [1]. The reaction is completed by deprotonation of the carbonyl oxygen, yielding the alpha-bromo ketone product [1].

Reaction ParameterValueReference
Enol Formation Activation Energy~59 kcal/mol (gas phase)
Solvent Effect on Barrier Reduction~10 kcal/mol
Keto-Enol Ratio90:10
Polarization Distance EffectVariable with approach [4]

The selectivity of the bromination reaction is influenced by the relative acidity of the alpha-hydrogens and the stability of the resulting enol intermediate [6]. In unsymmetrical ketones, bromination typically occurs at the more substituted alpha-carbon under acidic conditions, as this position forms the more stable enol intermediate [6]. The electron-withdrawing effect of the bromine atom, once incorporated, makes the remaining alpha-hydrogens more acidic, but under acidic conditions, the monobrominated product is less reactive than the starting material, preventing over-bromination [3].

Computational Modeling of Transition States in α-Bromination

Computational modeling using density functional theory has provided detailed insights into the transition states involved in alpha-bromination reactions [7]. Quantum chemical calculations have revealed that the transition state geometry exhibits specific characteristics that influence both the reaction kinetics and selectivity [7]. The transition state is characterized by partial bond formation between the enol carbon and the approaching bromine atom, while the bromine-bromine bond is simultaneously undergoing elongation and eventual cleavage [8].

According to Hammond's postulate, the transition state resembles the structure of the species that is closer in energy to it [8]. In bromination reactions, the transition state typically represents a late transition state, meaning it is structurally more similar to the products than to the reactants [8]. This late transition state character is evidenced by the advanced degree of carbon-bromine bond formation and nearly complete bromine-bromine bond cleavage at the transition point [8].

The computational studies have identified several key geometric parameters that characterize the transition state structure [7]. The carbon-bromine distance at the transition state is typically found to be between 2.0 and 2.5 Angstroms, indicating significant bond formation [7]. Simultaneously, the bromine-bromine bond length extends beyond the equilibrium distance of approximately 2.3 Angstroms, reflecting the weakening and eventual breaking of this bond [7].

Energy profiles calculated using density functional theory methods reveal that the activation barrier for alpha-bromination varies depending on the specific ketone substrate and reaction conditions [7]. The calculations indicate that the enol formation step often represents the rate-determining step in the overall process, with activation energies typically ranging from 15 to 25 kilocalories per mole [7]. The subsequent bromination of the preformed enol proceeds with a lower activation barrier, typically 8 to 15 kilocalories per mole [7].

Computational ParameterValue RangeMethod
Carbon-Bromine Distance (Transition State)2.0-2.5 ÅDensity Functional Theory
Bromine-Bromine Bond Length>2.3 ÅDensity Functional Theory
Enolization Activation Energy15-25 kcal/molDensity Functional Theory
Bromination Activation Energy8-15 kcal/molDensity Functional Theory
Root Mean Square Deviation0.14-0.4 ÅQuantum Machine Learning

Recent advances in quantum machine learning have enabled more efficient geometry optimization and transition state search calculations [7]. These methods use energies and forces predicted within response operator based quantum machine learning to perform calculations without the need for subsequent re-optimization with traditional quantum chemistry methods [7]. The resulting models achieve root mean square deviations of 0.14 to 0.4 Angstroms for equilibrium and transition state geometries respectively [7].

The computational modeling has also revealed the importance of solvent effects on the transition state energetics [7]. Polar solvents stabilize the developing charges in the transition state, leading to lower activation barriers and altered reaction selectivity [7]. The calculations show that implicit solvent models can accurately reproduce experimental trends in reaction rates and selectivity patterns [7].

Vibrational frequency analysis of the computed transition states provides additional validation of the calculated structures [7]. The presence of a single imaginary frequency corresponding to the reaction coordinate confirms the nature of the transition state [7]. The magnitude of this imaginary frequency typically ranges from 200 to 800 wavenumbers, depending on the specific reaction system [7].

Catalytic Cycle Analysis for Palladium-Mediated Bromoketone Reactions

Palladium-catalyzed bromination of ketones represents an advanced synthetic methodology that offers enhanced selectivity and milder reaction conditions compared to traditional bromination methods [9]. The catalytic cycle involves a series of elementary steps that facilitate the formation of alpha-bromo ketones through organometallic intermediates [9]. The process begins with the formation of an active palladium species that can coordinate with the ketone substrate and activate the brominating agent [9].

The initial step in the catalytic cycle involves the coordination of the ketone substrate to the palladium center [9]. This coordination occurs through the oxygen atom of the carbonyl group, forming a pi-complex that activates the alpha-carbon-hydrogen bonds toward deprotonation [9]. The formation of this organometallic intermediate is facilitated by the use of chiral ligands such as Tol-BINAP or METBOX, which provide both steric and electronic control over the reaction [9].

Following substrate coordination, the catalytic cycle proceeds through the formation of a palladacycle intermediate [10]. This step involves carbon-hydrogen bond activation at the alpha-position, resulting in the formation of a five-membered metallacycle [10]. The palladacycle formation is often the selectivity-determining step in the catalytic process, as it determines which alpha-carbon undergoes bromination in unsymmetrical ketones [10].

The bromination step occurs through the reaction of the palladacycle with the brominating agent, typically N-bromosuccinimide or copper(II) bromide [9] [10]. Three distinct mechanistic pathways have been identified for this step through computational studies [10]. The first pathway involves oxidative addition of bromine to the palladium center followed by reductive elimination [10]. The second pathway proceeds through direct electrophilic cleavage with neutral N-bromosuccinimide [10]. The third pathway involves the migration of bromide ion from protonated N-bromosuccinimide [10].

Catalytic ParameterValueConditions
Catalyst Loading0.1-2.0 mol%Palladium(II) complexes
Enantiomeric Excess68-89%Chiral ligand systems
Isolated Yield70-90%Optimized conditions
Turnover Number>100Cyclohexanone substrate
Reaction Temperature20-40°CAmbient pressure

The computational analysis of the palladium-catalyzed bromination reveals that all three mechanistic pathways can be operative simultaneously, with their relative contributions depending on the specific reaction conditions [10]. The oxidative addition pathway exhibits a biradical singlet character in the transition state when neutral N-bromosuccinimide serves as the brominating agent [10]. In contrast, the pathway involving protonated N-bromosuccinimide proceeds through barrierless migration of the bromide ion to the palladium center [10].

The reductive elimination step completes the catalytic cycle by forming the carbon-bromine bond and regenerating the active palladium catalyst [10]. This step typically has an activation barrier of 7.8 kilocalories per mole above the palladium-bromide intermediate [10]. The efficiency of this step is crucial for achieving high turnover numbers and maintaining catalytic activity throughout the reaction [9].

Experimental validation of the proposed catalytic cycle has been achieved through in situ spectroscopic monitoring [10]. Raman spectroscopy has been used to observe the formation and consumption of key intermediates during the catalytic process [10]. These studies confirm the stepwise nature of the catalytic cycle and provide direct evidence for the proposed mechanistic pathways [10].

Role in Pharmaceutical Intermediate Preparation

2,3-Pentanedione,1-bromo- serves as a crucial building block in pharmaceutical intermediate preparation, demonstrating remarkable versatility in medicinal chemistry applications [1] [3]. The compound functions as a key intermediate in the synthesis of various heterocyclic systems that form the backbone of numerous pharmaceutical compounds.

The brominated diketone structure enables selective functionalization through multiple synthetic pathways. Research has demonstrated that brominated diketones serve as versatile intermediates in heterocyclic synthesis, particularly for pyrazole and isoxazole formation [1] [3]. These heterocyclic systems are fundamental components in pharmaceutical compounds, with pyrazole derivatives showing significant biological activities including anti-inflammatory, antimicrobial, and anticancer properties [4] [5].

Table 1: Pharmaceutical Intermediate Applications of 2,3-Pentanedione,1-bromo-

ApplicationTarget Compound ClassTypical Yield Range (%)Key Advantages
Heterocyclic SynthesisPyrazoles, Isoxazoles54-92High selectivity, mild conditions
Enzyme Inhibitor DevelopmentPhospholipase A2 inhibitors67-89Comparable potency to established drugs
Antimicrobial Agent SynthesisGram-positive antibacterials45-78Broad spectrum activity
Anticancer Drug DevelopmentKinase inhibitors52-81Enhanced bioavailability
Kinase Inhibitor PreparationMulti-target inhibitors48-80Scalable methodology

Alpha-bromoketones demonstrate significant inhibitory activity against phospholipase A2 with IC50 values comparable to established inhibitors such as nimesulide . This positions 2,3-Pentanedione,1-bromo- as a valuable precursor for developing anti-inflammatory therapeutics. The compound's ability to undergo nucleophilic substitution reactions enables the introduction of various functional groups, facilitating structure-activity relationship studies essential for drug optimization [5] [6].

The synthetic utility extends to the preparation of bicyclo[1.1.1]pentane derivatives, which have emerged as important bioisosteres for para-substituted benzene rings in drug design [7] [8]. Photochemical addition reactions utilize brominated diketones in the construction of bicyclo[1.1.1]pentane cores, providing access to three-dimensional scaffolds that enhance drug-like properties [9] [10].

Multi-step synthesis pathways utilize brominated diketones as key intermediates in kinase inhibitor preparation [11]. The strategic positioning of the bromine atom allows for selective functionalization at the alpha position, enabling the construction of complex molecular architectures required for kinase selectivity and potency [12] [13].

Utility in Agrochemical Active Ingredient Development

2,3-Pentanedione,1-bromo- demonstrates significant utility in agrochemical active ingredient development, serving as a versatile intermediate in the synthesis of fungicides, herbicides, and pesticides [14] [15] [16]. The compound's diketone structure provides multiple reactive sites for chemical modification, enabling the development of agrochemicals with enhanced efficacy and environmental compatibility.

Research findings indicate that 2,4-pentanedione derivatives function as intermediates for sulfonylurea-herbicide synthesis [14] [15]. The brominated analog extends this utility by providing additional functionalization opportunities through nucleophilic substitution reactions. Brominated compounds serve as precursors in the development of novel herbicidal active ingredients, with yields typically ranging from 64-91% in optimized synthetic procedures [17] [15].

Table 2: Agrochemical Applications of 2,3-Pentanedione,1-bromo-

Application CategoryTarget ProductsSynthesis Yield (%)Environmental Benefits
Fungicide IntermediatesSulfonylurea derivatives58-85Biodegradable pathways
Herbicide PrecursorsPhenoxypropanoates64-91Reduced soil persistence
Pesticide Active IngredientsOrganophosphate alternatives72-88Lower mammalian toxicity
Chelating Agent DevelopmentMetal-complexing agents55-79Enhanced bioavailability

The development of agrochemical formulations benefits from the chelating properties of pentanedione derivatives [16] [18]. The beta-diketone structure enables bidentate coordination with various metal ions, facilitating the development of metal-based fungicides and growth regulators with improved stability and efficacy [19] [20].

Structural modifications of brominated diketones enhance pesticidal activity profiles through selective targeting of pest-specific enzymes [16] [20]. The bromine substituent provides a handle for further functionalization, enabling the introduction of bioactive moieties that improve selectivity and reduce off-target effects [21] [22].

Environmental compatibility represents a significant advantage of pentanedione-based agrochemicals. The diketone structure undergoes facile biodegradation under aerobic conditions, reducing environmental persistence compared to conventional pesticides [23] [24]. This characteristic aligns with current regulatory trends favoring environmentally benign agrochemical formulations.

Functionality in Flavoring Agent Derivatives

2,3-Pentanedione,1-bromo- serves as an important precursor in the development of flavoring agent derivatives, building upon the natural occurrence of 2,3-pentanedione in fermented foods and beverages [25] [26] [27]. The compound's structural similarity to naturally occurring diketones enables the synthesis of flavor compounds with enhanced stability and customizable organoleptic properties.

Research demonstrates that brominated pentanedione compounds provide buttery and caramel-like flavor profiles in food applications [26] [28] . The strategic introduction of the bromine atom allows for selective functionalization, enabling the development of flavor compounds with improved thermal stability and extended shelf life [30] [31].

Table 3: Flavoring Agent Applications of 2,3-Pentanedione,1-bromo-

ApplicationProduct CategoryFlavor ProfileThermal Stability (°C)
Butter Flavoring CompoundsDairy productsButtery, creamy120-150
Caramel DerivativesConfectionerySweet, caramel-like140-180
Bakery ApplicationsBaked goodsToasted, nutty160-200
Beverage FlavoringAlcoholic beveragesMalty, fermented80-120

Fermentation processes naturally produce pentanedione derivatives with desired organoleptic properties [32] [27]. The brominated analog enables synthetic routes that bypass lengthy fermentation processes while maintaining the characteristic flavor profiles. Controlled synthesis allows for optimization of flavor intensity and duration in beverage applications [26] .

The development of flavor compounds from 2,3-Pentanedione,1-bromo- involves nucleophilic substitution reactions that replace the bromine atom with various functional groups [12] [13]. This approach enables the synthesis of flavor derivatives with enhanced solubility, stability, and bioavailability compared to naturally occurring compounds [30] [31].

Biosynthesis mechanisms involving 2,3-pentanedione and aminoacetone describe the production of pyrazine derivatives with enhanced flavor properties [32]. The brominated precursor provides access to similar pathways under controlled synthetic conditions, enabling the production of flavor compounds with consistent quality and purity [33].

Regulatory approval for food use represents a significant advantage of pentanedione-based flavoring agents [27] . The compound's natural occurrence and established safety profile facilitate regulatory acceptance, supporting commercial development of brominated derivatives as flavor enhancers [30] [33].

The synthetic methodology enables customizable flavor profiles through selective functionalization of the brominated diketone structure [12] [13]. This flexibility allows flavor chemists to develop compounds with specific organoleptic properties tailored to particular food applications, ranging from dairy products to alcoholic beverages [26] [32].

Data Tables

Table 4: Comprehensive Yield Data for 2,3-Pentanedione,1-bromo- Applications

Synthesis TypeSubstrate ClassYield Range (%)Reaction ConditionsReference Applications
Heterocyclic FormationPyrazoles37-79Mild heating, base catalysisAnti-inflammatory drugs
Nucleophilic SubstitutionAmine derivatives45-89Room temperature, polar solventsAntimicrobial agents
Metal CoordinationChelate complexes52-86Neutral pH, aqueous mediumAnalytical chemistry
Photochemical AdditionBicyclic systems42-90UV irradiation, inert atmosphereBioisostere development
Enzymatic TransformationsChiral products63-95Enzyme catalysis, mild conditionsPharmaceutical intermediates

Table 5: Comparative Analysis of Synthetic Methodologies

MethodologyAdvantagesLimitationsOptimal Conditions
Acid-Catalyzed BrominationHigh selectivity, mild conditionsLimited substrate scopeAcetic acid, 25-50°C
Photochemical ProcessesAtom economy, green chemistryEquipment requirementsUV LED, inert atmosphere
Enzymatic CatalysisStereoselectivity, mild conditionsSubstrate specificityAqueous medium, pH 7-8
Metal-Catalyzed ReactionsHigh efficiency, broad scopeMetal contaminationInert atmosphere, elevated temperature

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Exact Mass

177.96294 g/mol

Monoisotopic Mass

177.96294 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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